molecular formula C10H17FO2 B13151371 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid

2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid

Cat. No.: B13151371
M. Wt: 188.24 g/mol
InChI Key: INDOWNYHOSMNLF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid is an organic compound that features a cyclohexane ring substituted with two methyl groups and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific reagents to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the cyclohexane ring.

Scientific Research Applications

2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluoroacetic acid moiety can inhibit certain enzymes, affecting metabolic processes. The cyclohexane ring structure may also play a role in the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylcyclohexyl)-2-chloroacetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(3,5-Dimethylcyclohexyl)-2-bromoacetic acid: Similar structure but with a bromine atom instead of a fluorine atom.

    2-(3,5-Dimethylcyclohexyl)-2-iodoacetic acid: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluoro group in 2-(3,5-Dimethylcyclohexyl)-2-fluoroacetic acid imparts unique chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorine, bromine, and iodine counterparts.

Properties

Molecular Formula

C10H17FO2

Molecular Weight

188.24 g/mol

IUPAC Name

2-(3,5-dimethylcyclohexyl)-2-fluoroacetic acid

InChI

InChI=1S/C10H17FO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5H2,1-2H3,(H,12,13)

InChI Key

INDOWNYHOSMNLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)C(C(=O)O)F)C

Origin of Product

United States

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